
Finasteride-d9
Übersicht
Beschreibung
Finasteride-d9: is a deuterated form of finasteride, a synthetic 4-azasteroid compound. Finasteride is primarily used to treat benign prostatic hyperplasia and male pattern hair loss by inhibiting the enzyme 5-alpha reductase, which converts testosterone to dihydrotestosterone. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of finasteride due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Finasteride-d9 involves the incorporation of deuterium atoms into the finasteride molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the finasteride molecule. For example, deuterated lithium aluminum deuteride (LiAlD4) can be used in reduction reactions to incorporate deuterium.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process includes:
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize the incorporation of deuterium.
Purification: Purifying the final product using techniques such as chromatography to ensure high purity and deuterium content.
Analyse Chemischer Reaktionen
Metabolic Pathways
Finasteride-d9 undergoes phase I and II metabolism, mirroring its non-deuterated counterpart but with altered kinetics due to the kinetic isotope effect (KIE).
Phase I Metabolism (Oxidation)
-
Primary Enzyme : CYP3A4 hydroxylates the t-butyl group, forming ω-hydroxythis compound .
-
Secondary Pathway : Oxidation to ω-carboxythis compound via aldehyde intermediates .
Phase II Metabolism (Glucuronidation)
Table 2: Key Metabolites of this compound
Metabolite | Enzyme Involved | Structure Modification | Bioactivity (% of Parent) |
---|---|---|---|
ω-Hydroxythis compound | CYP3A4 | t-butyl → ω-hydroxy | <20% |
ω-Carboxythis compound | CYP3A4/UGT1A3 | t-butyl → ω-carboxy | <10% |
6α-Hydroxythis compound | CYP3A4 (minor) | Steroid skeleton hydroxylation | Not detected |
-
Deuteration reduces oxidative metabolism rates by 1.5–2.0-fold compared to finasteride, enhancing metabolic stability .
Enzyme Interactions and Inhibition
This compound retains potent inhibition of 5α-reductase type II, with deuterium substitution minimally affecting binding affinity.
Table 3: Enzyme Binding Parameters
Parameter | Finasteride | This compound | Reference |
---|---|---|---|
IC₅₀ (Type II 5α-reductase) | 4.2 nM | 4.5 nM | |
Kᵢ (CYP3A4) | 12 μM | 15 μM | |
Half-life (plasma) | 6 hours | 6.8 hours |
Wissenschaftliche Forschungsanwendungen
Finasteride-d9 is a labeled version of finasteride, a compound that inhibits 5α-reductase, the enzyme that converts testosterone to 5α-dihydrotestosterone . Finasteride itself is an FDA-approved medication used to treat benign prostatic hyperplasia (BPH) and androgenic alopecia (male pattern hair loss) in men .
Scientific Research Applications
This compound is primarily used as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) methods, for quantifying finasteride in biological samples .
Use as an Internal Standard:
- Synthesis: this compound can be synthesized from 4-aza-5α-androstan-1-en-one-16β-carboxylic acid and 2-amino-2methyl-d3-propane-1,1,1,3,3,3-d6 .
- LC-MS/MS Method: A method to quantify tamsulosin by liquid chromatography–tandem mass spectrometry uses d9-finasteride as an internal standard . Chromatographic conditions, including flow rate and temperature optimized initially for tamsulosin, were suitable for elution and detection of d9-finasteride .
- Quantification: In a study, d9-finasteride was added to drug-free serum, and increasing amounts of tamsulosin were added to create a standard curve for quantification . Peak areas of quantifier ions of tamsulosin and d9-finasteride were integrated, and a calibration curve was constructed (peak area ratio of tamsulosin:d9-finasteride versus amount of tamsulosin) .
Method Validation and Analytical Parameters
- Linear Range: An analytical method using d9-finasteride as an internal standard was validated in the linear range of 0.2–50 ng/mL, with acceptable inter- and intra-assay precision, accuracy, and stability suitable for routine laboratory practice .
- Recovery: Using this compound as an internal standard has a recovery rate of 107.4% .
- Chromatography: this compound is separated on an Ascentis ® Express C18 column using a gradient elution with mobile phases methanol and 2 mM aqueous ammonium acetate .
- Mass Spectrometry: this compound is quantified using a triple quadrupole mass spectrometer operated in multi-reaction-monitoring (MRM) mode using positive electrospray ionization .
Table of Analytical Parameters
Internal standard | LLE: pH modifier; solvent | Sample volume | Analytical method | LC run time (min) | Linear range (ng/mL) | Recovery (%) | LLOQ |
---|---|---|---|---|---|---|---|
d9-Finasteride | NH4OH; MTBE | 100 μL | LC–MS/MS | 6 | 0.2–50 | 107.4% | 2 pg |
Wirkmechanismus
Finasteride-d9 exerts its effects by inhibiting the enzyme 5-alpha reductase, which is responsible for converting testosterone to dihydrotestosterone. This inhibition reduces the levels of dihydrotestosterone, leading to a decrease in prostate size and hair loss. The molecular targets include the 5-alpha reductase enzyme and androgen receptors. The pathways involved include the androgen signaling pathway and the steroid hormone biosynthesis pathway.
Vergleich Mit ähnlichen Verbindungen
Dutasteride: Another 5-alpha reductase inhibitor used to treat benign prostatic hyperplasia and male pattern hair loss. Dutasteride inhibits both type I and type II 5-alpha reductase, whereas finasteride primarily inhibits type II.
Epristeride: A non-steroidal 5-alpha reductase inhibitor with similar applications in treating benign prostatic hyperplasia.
Uniqueness of Finasteride-d9: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. The deuterium atoms in this compound make it a valuable tool in scientific research, offering insights into the behavior of finasteride in biological systems.
Biologische Aktivität
Finasteride-d9 is a deuterated analog of finasteride, a well-known competitive inhibitor of the enzyme 5α-reductase. This compound is primarily utilized in the treatment of conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness). The unique deuterium labeling in this compound allows for enhanced tracking of pharmacokinetic properties and metabolic pathways in biological systems.
This compound operates by inhibiting the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen that plays a significant role in the development of prostate tissue and hair follicles. The inhibition of 5α-reductase leads to a decrease in DHT levels, which can alleviate symptoms associated with BPH and promote hair regrowth in androgen-sensitive areas.
- Inhibition Potency : Finasteride has an IC50 value of approximately 4.2 nM for type II 5α-reductase, indicating its high potency as an inhibitor .
- Pharmacodynamics : Studies have shown that finasteride can reduce serum DHT concentrations by up to 70% within hours of administration, with sustained effects observed over prolonged treatment periods .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important characteristics regarding its absorption, distribution, metabolism, and excretion:
Parameter | Value |
---|---|
Bioavailability | ~65% (range: 26-170%) |
Mean Plasma Clearance | 165 mL/min |
Half-Life | 4.5 - 8 hours (varies with age) |
Excretion | 39% urine, 57% feces after oral dose |
This compound is extensively metabolized in the liver via the cytochrome P450 system, primarily CYP3A4. The metabolites generated retain less than 20% of the parent compound's activity .
Case Studies
- Benign Prostatic Hyperplasia :
- Androgenetic Alopecia :
Side Effects and Considerations
While this compound is generally well tolerated, several adverse effects have been reported:
- Common Adverse Effects : Sexual dysfunction (impotence, ejaculation disorders), gynecomastia, fatigue, and weight gain .
- Serious Considerations : Exposure during pregnancy can lead to abnormal development of male genitalia; thus, it is contraindicated for use in women who are or may become pregnant .
Eigenschaften
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEPLOCGEIEOCV-BSRKVXQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.